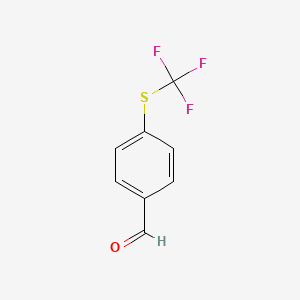

4-(Trifluoromethylthio)benzaldehyde

説明

Significance of Fluorinated Organic Compounds in Contemporary Chemistry

Fluorinated organic compounds have garnered significant attention in various scientific disciplines, most notably in medicinal chemistry and materials science. researchgate.netchemimpex.com The introduction of fluorine into an organic scaffold can profoundly alter its physical, chemical, and biological properties. numberanalytics.com

Role of Fluorine in Modulating Chemical and Biological Properties

The unique characteristics of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, are key to its utility. numberanalytics.comacs.org The replacement of a hydrogen atom with fluorine often leads to enhanced metabolic stability, increased lipophilicity (the ability to dissolve in fats, oils, and lipids), and improved binding affinity to biological targets. researchgate.netmdpi.com These modifications can significantly enhance the efficacy and pharmacokinetic profile of drug candidates. numberanalytics.commdpi.com Consequently, a substantial percentage of commercially available drugs contain fluorine. acs.org

The Trifluoromethylthio (SCF₃) Moiety: Unique Electronic and Lipophilic Characteristics

The trifluoromethylthio (SCF₃) group is a prime example of a fluorine-containing substituent with a unique and powerful combination of properties. It is highly lipophilic, even more so than the related trifluoromethyl (CF₃) and trifluoromethoxy (OCF₃) groups. nih.gov This high lipophilicity can improve a molecule's ability to cross cell membranes, a crucial factor for drug bioavailability. mdpi.comnih.gov

Electronically, the SCF₃ group is strongly electron-withdrawing, a property that can significantly influence the reactivity and acidity or basicity of a molecule. wikipedia.org This combination of potent electronic effects and high lipophilicity makes the SCF₃ group a valuable functional group in the design of new pharmaceuticals and agrochemicals. chemimpex.comnih.gov

Table 1: Comparison of Lipophilicity of Fluorinated Substituents

| Substituent | Hydrophobic Substituent Parameter (π) |

|---|---|

| SCF₃ | +1.44 |

| OCF₃ | +1.04 |

| CF₃ | +0.88 |

| F | +0.14 |

Data sourced from a 2008 study on the properties of the trifluoromethoxy group. nih.gov

Overview of Benzaldehyde (B42025) Derivatives in Organic Synthesis

Benzaldehyde, the simplest aromatic aldehyde, and its derivatives are fundamental building blocks in organic synthesis. wikipedia.org The aldehyde functional group is highly reactive and participates in a wide array of chemical transformations, including oxidations to form benzoic acids, reductions to yield benzyl (B1604629) alcohols, and various condensation reactions to create larger, more complex molecules. wikipedia.org This reactivity makes benzaldehyde derivatives indispensable intermediates in the synthesis of pharmaceuticals, fragrances, and polymers. wikipedia.orgorientjchem.org

Positioning of 4-(Trifluoromethylthio)benzaldehyde within Trifluoromethylthioarene and Benzaldehyde Chemistry

This compound occupies a strategic position at the intersection of trifluoromethylthioarene and benzaldehyde chemistry. It synergistically combines the advantageous properties of both classes of compounds.

Structural Features and Electronic Effects of the this compound Scaffold

The structure of this compound features a benzaldehyde core with the trifluoromethylthio group located at the para-position of the benzene (B151609) ring. This specific arrangement has significant electronic consequences. The potent electron-withdrawing nature of the SCF₃ group enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack. This heightened reactivity can be beneficial in various synthetic applications.

Versatility as a Synthetic Building Block

The dual functionality of this compound, possessing both a reactive aldehyde group and the influential SCF₃ moiety, makes it a highly versatile synthetic building block. chemimpex.com It serves as a key intermediate in the creation of a diverse range of more complex molecules. For instance, it is utilized in the synthesis of certain agrochemicals, such as pesticides and herbicides, where the SCF₃ group can enhance potency. chemimpex.com Furthermore, in the realm of pharmaceutical development, this compound is a precursor for synthesizing drug candidates with potentially improved biological activity. chemimpex.com Its stability and reactivity also lend themselves to applications in materials science, for example, in the development of specialized polymers and coatings. chemimpex.com

Table 2: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 4021-50-5 |

| Molecular Formula | F₃CSC₆H₄CHO |

| Molecular Weight | 206.18 g/mol |

| Boiling Point | 219 °C |

| Melting Point | 29-31 °C |

| Refractive Index (n20/D) | 1.511 |

Data sourced from Sigma-Aldrich. sigmaaldrich.com

Structure

3D Structure

特性

IUPAC Name |

4-(trifluoromethylsulfanyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3OS/c9-8(10,11)13-7-3-1-6(5-12)2-4-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPAXHVNZGUGCKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)SC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380681 | |

| Record name | 4-(Trifluoromethylthio)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4021-50-5 | |

| Record name | 4-(Trifluoromethylthio)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(trifluoromethyl)sulfanyl]benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Trifluoromethylthio Benzaldehyde and Analogues

Established Synthetic Pathways to 4-(Trifluoromethylthio)benzaldehyde

Reaction of Benzaldehyde (B42025) Derivatives with Trifluoromethylthiolation Reagents

This approach focuses on creating the crucial C–SCF₃ bond directly on a benzaldehyde-derived substrate. The strategies are differentiated by the nature of the trifluoromethylthiolating agent used.

The direct electrophilic trifluoromethylthiolation of benzaldehyde or its simple derivatives is not a widely documented pathway. Attempts to use electrophilic trifluoromethylthiolating sources on benzaldehyde hydrazone derivatives have been reported as unsuccessful, with no desired product detected. beilstein-journals.org Electrophilic trifluoromethylthiolation reactions are more commonly and successfully applied to other classes of compounds, such as ketones and allylsilanes. rsc.orgacs.org The deactivating nature of the aldehyde group on the aromatic ring makes it less susceptible to electrophilic attack, posing a significant challenge for this synthetic strategy.

A more successful and innovative approach involves the C–H trifluoromethylthiolation of aldehyde derivatives, specifically hydrazones, using a nucleophilic SCF₃ source. beilstein-journals.orgbeilstein-journals.org This method proceeds via a one-pot, two-step process under mild conditions. beilstein-journals.org First, the starting aldehyde is condensed with a hydrazone, such as N,N-dimethylhydrazone. The resulting aldehyde hydrazone derivative is then subjected to oxidative C-H functionalization. The process typically involves an initial reaction with an oxidant like N-Bromosuccinimide (NBS), followed by the introduction of a nucleophilic trifluoromethylthiolating reagent, such as silver trifluoromethylthiolate (AgSCF₃). beilstein-journals.orgbeilstein-journals.org

This transformation is robust, tolerates a variety of functional groups, and provides a direct route to trifluoromethylthiolated aldehyde derivatives from readily available starting materials. beilstein-journals.org A range of substituted benzaldehydes have been successfully functionalized using this method, affording the products in good to excellent yields.

Table 1: Nucleophilic Trifluoromethylthiolation of Various Benzaldehyde Hydrazones beilstein-journals.org

| Entry | Starting Aldehyde Derivative (Hydrazone of) | Reagents | Solvent | Yield (%) |

| 1 | 4-Methoxybenzaldehyde | 1. NBS, 2. AgSCF₃ | CH₃CN | 91 |

| 2 | 4-Methylbenzaldehyde | 1. NBS, 2. AgSCF₃ | CH₃CN | 85 |

| 3 | Benzaldehyde | 1. NBS, 2. AgSCF₃ | CH₃CN | 83 |

| 4 | 4-Fluorobenzaldehyde | 1. NBS, 2. AgSCF₃ | CH₃CN | 81 |

| 5 | 4-Chlorobenzaldehyde | 1. NBS, 2. AgSCF₃ | CH₃CN | 80 |

| 6 | 4-Bromobenzaldehyde | 1. NBS, 2. AgSCF₃ | CH₃CN | 78 |

| 7 | 4-Nitrobenzaldehyde | 1. NBS, 2. AgSCF₃ | CH₃CN | 65 |

Derivatization of Precursors Bearing the Trifluoromethylthio Group

This synthetic strategy relies on performing chemical modifications on aromatic precursors that already feature the 4-(trifluoromethylthio) substituent. The primary challenge in this approach is the selective formation of the aldehyde group without disturbing the existing –SCF₃ moiety.

The conversion of 4-(Trifluoromethylthio)phenol to the corresponding aldehyde represents a viable, though not explicitly detailed, synthetic route for this specific substrate. The formylation of phenols is a classic transformation in organic chemistry, with the Reimer-Tiemann reaction being a prominent example. wikipedia.orglscollege.ac.in This reaction typically involves treating a phenol (B47542) with chloroform (B151607) (CHCl₃) in a strong basic solution. wikipedia.org The process generates dichlorocarbene (B158193) in situ, which acts as the electrophile and attacks the electron-rich phenoxide ring, primarily at the ortho-position, to install the aldehyde group after hydrolysis. wikipedia.orglscollege.ac.in

While a specific application of the Reimer-Tiemann reaction on 4-(Trifluoromethylthio)phenol is not found in the surveyed literature, the successful formylation of other sulfur-substituted phenols, such as methylthio- and phenylthiophenol derivatives, has been reported in high yields. orgsyn.org This suggests the feasibility of applying similar formylation conditions to 4-(Trifluoromethylthio)phenol. orgsyn.org

Table 2: General Reaction Conditions for Reimer-Tiemann Formylation wikipedia.orgjkchemical.com

| Component | Role | Example Reagent |

| Substrate | Phenolic Compound | 4-(Trifluoromethylthio)phenol |

| C1 Source | Carbene Precursor | Chloroform (CHCl₃) |

| Base | Deprotonation | Sodium Hydroxide (NaOH) |

| Solvent | Biphasic System | Water / Organic Solvent |

A well-established method for synthesizing aldehydes is the reduction of carboxylic acid derivatives, particularly acid chlorides. The synthesis of this compound can be achieved by the controlled reduction of 4-(Trifluoromethylthio)benzoyl chloride. A classic method for this transformation is the Rosenmund reduction, which involves the catalytic hydrogenation of the acyl chloride over a poisoned catalyst, typically palladium on barium sulfate (B86663) (Pd/BaSO₄). This method has been explicitly detailed for the synthesis of the isomeric 3-(Trifluoromethylthio)benzaldehyde, where 3-trifluoromethyl-thiobenzoic acid chloride was reduced with hydrogen gas using a palladium on barium sulfate catalyst in toluene, affording the aldehyde in 67% yield. A similar outcome is expected for the 4-substituted isomer.

Alternatively, the target aldehyde can be produced via the oxidation of 4-(Trifluoromethylthio)benzyl alcohol. apolloscientific.co.uk This precursor alcohol is commercially available. The oxidation of benzyl (B1604629) alcohols to their corresponding benzaldehydes is a fundamental and efficient reaction in organic synthesis. uct.ac.za A wide variety of oxidizing agents and catalytic systems can be employed, including photocatalytic methods using catalysts like titanium dioxide (TiO₂) under visible light, which offer a greener alternative to traditional heavy-metal oxidants. unina.itresearchgate.net

Novel and Emerging Synthetic Strategies for this compound

Recent advancements in synthetic organic chemistry have led to the development of innovative methods for the synthesis of this compound, offering improved efficiency and broader substrate scope.

Transition-Metal-Catalyzed Approaches

Transition-metal catalysis has become an indispensable tool for forming carbon-sulfur bonds, and the synthesis of trifluoromethylthiolated arenes is no exception. Palladium and copper catalysts are particularly prominent in these transformations.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. sigmaaldrich.com The Suzuki-Miyaura coupling, a prominent example, has been adapted for the synthesis of trifluoromethylthiolated compounds. researchgate.net This can involve the reaction of a trifluoromethylthioaryl boronic acid with a suitable coupling partner or, conversely, the coupling of 4-formylphenylboronic acid with a trifluoromethylthiolating agent. researchgate.net

The development of new ligands and reaction conditions has expanded the utility of these reactions. For instance, the use of specialized phosphine (B1218219) ligands can facilitate the cross-coupling of sterically demanding substrates at room temperature. sigmaaldrich.com Furthermore, palladium catalysis has been successfully employed in the synthesis of fluorinated alkyl aryl ethers through C–O cross-coupling, demonstrating the versatility of this approach for creating molecules with fluorine-containing motifs. nih.gov

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Catalyst/Ligand | Reactants | Product | Key Features |

|---|---|---|---|

| Pd(Amphos)2Cl2 | Alkyl halides and aryl halides | Alkyl-substituted aromatics | Reaction occurs in water with in situ formation of organozinc halides. sigmaaldrich.com |

| PdCl2(MeCN)2/PCy3 | N-hydroxybenzotriazole esters and organoboron compounds | Ketones | Represents a new type of electrophilic partner for Suzuki-Miyaura reactions. researchgate.net |

| tBuBrettPhos Pd G3 | (Hetero)aryl bromides and fluorinated alcohols | Fluorinated alkyl aryl ethers | Short reaction time and excellent functional group tolerance. nih.gov |

Copper-catalyzed reactions have emerged as a powerful and cost-effective alternative to palladium-based systems for trifluoromethylthiolation. These methods often utilize electrophilic trifluoromethylthiolating reagents in the presence of a copper catalyst to directly introduce the -SCF3 group onto an aromatic ring. A notable advancement is the copper-catalyzed direct trifluoromethylthiolation of benzylic C-H bonds, which provides a straightforward route to benzyl trifluoromethyl sulfides. acs.orgnih.govresearchgate.net This method utilizes a stable and readily available silver trifluoromethylthiolating reagent (AgSCF3). nih.govresearchgate.net

Copper catalysis has also been extended to the trifluoromethylthiolation-peroxidation of alkenes and allenes, showcasing the broad applicability of this approach in generating diverse trifluoromethylthiolated molecules. rsc.org The choice of copper catalyst and reaction conditions is crucial for achieving high yields and selectivities.

Table 2: Copper-Catalyzed Trifluoromethylthiolation Reactions

| Catalyst | Substrate | Reagent | Product | Key Features |

|---|---|---|---|---|

| Copper(I) salt | Benzylic C-H bonds | AgSCF3 | Benzyl trifluoromethyl sulfides | Nondirected oxidative C(sp3)-H activation. acs.orgnih.govresearchgate.net |

| Copper(I) salt | Alkenes/Allenes | AgSCF3 and tert-butyl hydroperoxide | β-trifluoromethylthio peroxides | Excellent regio- and chemo-selectivities. rsc.org |

| Cu(OTf)2 | Diazo derivatives, nitriles, and azodicarboxylates | - | 2,3-dihydro-1,2,4-triazole derivatives | Multicomponent reaction proceeding via a [3 + 2] cycloaddition. beilstein-journals.org |

Organocatalytic and Metal-Free Methodologies

In the quest for more sustainable and environmentally friendly synthetic methods, organocatalysis and metal-free approaches have gained significant attention. These strategies avoid the use of potentially toxic and expensive transition metals. While direct organocatalytic methods for the synthesis of this compound are still developing, related transformations highlight the potential of this field. For instance, the direct C-H trifluoromethylation of benzaldehyde derivatives has been achieved using sodium trifluoromethanesulfinate without a transition metal. sigmaaldrich.com

Photochemical and Electrochemical Synthesis Routes

Photochemical and electrochemical methods offer unique pathways for chemical transformations by utilizing light or electricity as traceless reagents. These approaches can often proceed under mild conditions and provide access to reactive intermediates that are difficult to generate through traditional thermal methods. The application of these techniques to the synthesis of this compound is an active area of research, with the potential to offer greener and more efficient synthetic routes.

Asymmetric Synthesis and Stereoselective Transformations Involving this compound

The introduction of chirality into molecules containing the trifluoromethylthio group is of great interest for the development of new pharmaceuticals and agrochemicals. Asymmetric synthesis aims to produce a single enantiomer of a chiral compound, which is often crucial for its biological activity.

This compound can serve as a key building block in asymmetric synthesis. For example, it can be used as a substrate in enantioselective additions to the aldehyde group, catalyzed by chiral catalysts. Furthermore, the development of methods for the asymmetric introduction of the trifluoromethylthio group itself is a significant goal. One such approach involves the asymmetric α-trifluoromethylthiolation of carbonyl compounds using chiral phase-transfer catalysts, leading to products with a trifluoromethylthiolated quaternary chiral carbon. researchgate.netnih.gov These methods have been successfully applied to the synthesis of α-trifluoromethylthio-β-amino acids. researchgate.netnih.gov

The design of configurationally stable analogs of bioactive molecules is another important application. For instance, a reliable asymmetric approach has been developed for the preparation of enantiomerically pure 4-trifluoromethyl-substituted thalidomide, a configurationally stable analog of the drug thalidomide. nih.gov

Table 3: Asymmetric Transformations Involving Trifluoromethylthiolated Compounds

| Reaction Type | Substrate | Catalyst/Reagent | Product | Key Features |

|---|---|---|---|---|

| Asymmetric α-trifluoromethylthiolation | 2-substituted isoxazolidin-5-ones | Maruoka type N-spiro ammonium (B1175870) catalysts | α-trifluoromethylthio-β2,2-amino acid precursors | Phase-transfer catalysis, up to 98:2 enantiomeric ratio. researchgate.netnih.gov |

| Asymmetric Michael addition | Achiral glycine (B1666218) equivalents and chiral 3-(trifluoromethyl)acrylate | - | Enantio- and diastereomerically pure 3-(trifluoromethyl)pyroglutamates | Key step in the synthesis of configurationally stable 4-trifluoromethyl thalidomide. nih.gov |

Green Chemistry Approaches in the Synthesis of this compound

The development of environmentally benign synthetic methods is a central focus of modern chemistry. In the context of producing this compound and its analogues, several green chemistry approaches have been explored to minimize waste, reduce energy consumption, and utilize less hazardous materials. These methods primarily revolve around the principles of catalysis, including photocatalysis and the use of alternative reaction media.

A significant advancement in this area is the direct trifluoromethylthiolation of aldehydes. rsc.org Traditional methods often involve multiple steps and harsh reagents. fu-berlin.de In contrast, newer strategies aim for direct C-H functionalization, which is inherently more atom-economical. nih.gov

One prominent green approach is the use of visible-light photoredox catalysis. rsc.org This technique allows for the generation of trifluoromethylthio radicals under mild conditions, which can then react with aldehydes. For instance, a method has been developed for the synthesis of trifluoromethylthioesters from aldehydes using visible light, which is notable for being metal-free and utilizing inexpensive reagents. rsc.org

Another innovative strategy involves the cooperative catalysis between a photoredox catalyst and a hydrogen atom transfer (HAT) catalyst. sci-hub.se This dual catalytic system enables the synthesis of trifluoromethylthioesters from aldehydes under redox-neutral conditions at room temperature. sci-hub.se The reaction demonstrates high selectivity and a broad substrate scope with excellent functional group tolerance. sci-hub.se The synthetic utility of this method has been showcased through the late-stage functionalization of complex bioactive molecules. sci-hub.se

The trifluoromethylthiolation of aldehyde hydrazones represents another green pathway. nih.govbeilstein-journals.org This method achieves the formation of a C-SCF3 bond under mild, oxidative conditions using readily available reagents. nih.govbeilstein-journals.org This approach provides a direct route to trifluoromethylthiolated hydrazones, which can serve as versatile building blocks in organic synthesis. nih.gov

Electrochemical synthesis also presents a sustainable alternative for generating valuable organic compounds. gre.ac.ukorganic-chemistry.org By using electricity to drive chemical reactions, the need for stoichiometric chemical oxidants or reductants can be avoided. gre.ac.uk This approach has been successfully applied to various transformations and holds promise for the synthesis of this compound and its derivatives.

The following tables summarize key research findings in the green synthesis of this compound analogues.

Table 1: Visible Light-Promoted Trifluoromethylthiolation of Aldehydes

This table presents the results for the synthesis of trifluoromethylthioesters from various aldehydes using a visible light-promoted radical process. rsc.org The reactions were conducted with the aldehyde, a trifluoromethylthiolating agent, and a radical initiator in a suitable solvent under irradiation with a 23 W white LED at 80 °C for 16 hours. rsc.org

| Aldehyde Substrate | Product | Yield (%) |

| 4-Methoxybenzaldehyde | S-(4-methoxybenzoyl) trifluoromethanethioate | 85 |

| 4-Methylbenzaldehyde | S-(4-methylbenzoyl) trifluoromethanethioate | 88 |

| Benzaldehyde | S-benzoyl trifluoromethanethioate | 83 |

| 4-Chlorobenzaldehyde | S-(4-chlorobenzoyl) trifluoromethanethioate | 81 |

| 4-(Trifluoromethyl)benzaldehyde | S-(4-(trifluoromethyl)benzoyl) trifluoromethanethioate | 75 |

| 2-Naphthaldehyde | S-(2-naphthoyl) trifluoromethanethioate | 78 |

| 3-Methoxybenzaldehyde | S-(3-methoxybenzoyl) trifluoromethanethioate | 82 |

| 3-Bromobenzaldehyde | S-(3-bromobenzoyl) trifluoromethanethioate | 79 |

| All yields given are for the isolated products. rsc.org |

Table 2: Cooperative Catalysis for Trifluoromethylthioester Synthesis

This table showcases the synthesis of trifluoromethylthioesters from aldehydes through a cooperative catalysis approach involving a photoredox catalyst and a hydrogen atom transfer (HAT) catalyst. sci-hub.se The reactions were performed under blue LED irradiation at room temperature for 16 hours. sci-hub.se

| Aldehyde Substrate | Product | Yield (%) |

| 4-Phenylbenzaldehyde | S-(4-phenylbenzoyl) trifluoromethanethioate | 95 |

| 4-Methoxybenzaldehyde | S-(4-methoxybenzoyl) trifluoromethanethioate | 92 |

| 4-(Trifluoromethyl)benzaldehyde | S-(4-(trifluoromethyl)benzoyl) trifluoromethanethioate | 85 |

| 4-Cyanobenzaldehyde | S-(4-cyanobenzoyl) trifluoromethanethioate | 88 |

| 4-Nitrobenzaldehyde | S-(4-nitrobenzoyl) trifluoromethanethioate | 70 |

| 2-Thiophenecarboxaldehyde | S-(2-thenoyl) trifluoromethanethioate | 75 |

| Cinnamaldehyde | S-cinnamoyl trifluoromethanethioate | 65 |

| Cyclohexanecarboxaldehyde | S-(cyclohexanecarbonyl) trifluoromethanethioate | 80 |

| Yields are for the isolated products unless otherwise noted. sci-hub.se |

Table 3: C-H Trifluoromethylthiolation of Aldehyde Hydrazones

The data in this table illustrates the direct C-H trifluoromethylthiolation of various aldehyde hydrazones. beilstein-journals.org The reaction proceeds in a one-pot, two-step process under mild conditions. nih.gov

| Aldehyde Hydrazone Substrate | Product | Yield (%) |

| 4-Methoxybenzaldehyde N,N-dimethylhydrazone | 4-Methoxy-N',N'-dimethyl-N-(trifluoromethylthio)benzohydrazonamide | 91 |

| 4-Methylbenzaldehyde N,N-dimethylhydrazone | 4-Methyl-N',N'-dimethyl-N-(trifluoromethylthio)benzohydrazonamide | 85 |

| 4-Chlorobenzaldehyde N,N-dimethylhydrazone | 4-Chloro-N',N'-dimethyl-N-(trifluoromethylthio)benzohydrazonamide | 88 |

| 4-(Trifluoromethyl)benzaldehyde N,N-dimethylhydrazone | N',N'-Dimethyl-N-(trifluoromethylthio)-4-(trifluoromethyl)benzohydrazonamide | 78 |

| Benzaldehyde N,N-dimethylhydrazone | N',N'-Dimethyl-N-(trifluoromethylthio)benzohydrazonamide | 82 |

| 2-Naphthaldehyde N,N-dimethylhydrazone | N',N'-Dimethyl-N-(trifluoromethylthio)-2-naphthohydrazonamide | 75 |

| 3-Bromobenzaldehyde N,N-dimethylhydrazone | 3-Bromo-N',N'-dimethyl-N-(trifluoromethylthio)benzohydrazonamide | 80 |

| Isolated yields are provided. nih.gov |

Reactivity and Mechanistic Studies of 4 Trifluoromethylthio Benzaldehyde

Reactivity of the Aldehyde Moiety

The aldehyde functional group is the primary center of reactivity in 4-(Trifluoromethylthio)benzaldehyde, participating in a wide array of chemical transformations typical of aromatic aldehydes.

Nucleophilic addition is a characteristic reaction of aldehydes. The process involves the attack of a nucleophile on the electron-deficient carbonyl carbon, leading to the formation of a tetrahedral intermediate. nih.gov The strong electron-withdrawing nature of the para-trifluoromethylthio group makes the carbonyl carbon of this compound particularly electrophilic, thus promoting nucleophilic addition reactions. lookchem.com

Aldehydes readily undergo condensation reactions with primary amines to form imines, also known as Schiff bases. This reaction typically proceeds via a two-step mechanism: initial nucleophilic addition of the amine to the carbonyl group to form a hemiaminal intermediate, followed by dehydration to yield the final imine. The enhanced electrophilicity of this compound facilitates the initial attack by the amine, driving the reaction forward. The reaction is generally reversible and often catalyzed by acid.

Illustrative Imine Formation

| Reactant 1 | Reactant 2 | Expected Product |

| This compound | Aniline | N-(4-(Trifluoromethylthio)benzylidene)aniline |

| This compound | Benzylamine | N-(4-(Trifluoromethylthio)benzylidene)-1-phenylmethanamine |

| This compound | Ethanolamine | 2-((4-(Trifluoromethylthio)benzylidene)amino)ethan-1-ol |

The Knoevenagel condensation is a nucleophilic addition reaction involving an aldehyde or ketone and a compound with an active methylene (B1212753) group (a CH2 group flanked by two electron-withdrawing groups). rsc.orgrsc.org The reaction is typically catalyzed by a weak base, such as an amine, which deprotonates the active methylene compound to generate a stabilized carbanion (enolate). This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. rsc.org For this compound, the highly electrophilic carbonyl carbon is particularly susceptible to attack by these soft nucleophiles. The initial adduct usually undergoes spontaneous dehydration to yield a stable α,β-unsaturated product. rsc.org

Illustrative Knoevenagel Condensation Products

| Reactant 1 | Reactant 2 (Active Methylene Compound) | Expected Product |

| This compound | Diethyl malonate | Diethyl 2-(4-(Trifluoromethylthio)benzylidene)malonate |

| This compound | Malononitrile | 2-(4-(Trifluoromethylthio)benzylidene)malononitrile |

| This compound | Ethyl acetoacetate | Ethyl 2-(4-(Trifluoromethylthio)benzylidene)-3-oxobutanoate |

Similar to the reaction with primary amines, this compound reacts with hydrazine (B178648) and its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) to form hydrazones. These reactions are also condensation reactions that proceed through a hemiaminal-like intermediate followed by the elimination of water. The resulting hydrazones are often highly crystalline solids with sharp melting points. Research on other benzaldehydes has shown that the reaction mechanism involves an initial formation of an aminomethanol (B12090428) intermediate, which then dehydrates to the final product.

Illustrative Hydrazone Derivatives

| Reactant 1 | Reactant 2 | Expected Product |

| This compound | Hydrazine | This compound hydrazone |

| This compound | Phenylhydrazine | (E)-1-(4-(Trifluoromethylthio)benzylidene)-2-phenylhydrazine |

| This compound | Thiosemicarbazide | 2-(4-(Trifluoromethylthio)benzylidene)hydrazine-1-carbothioamide |

The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Common oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4), can oxidize the aldehyde to the corresponding carboxylic acid, 4-(Trifluoromethylthio)benzoic acid. Furthermore, the trifluoromethylthio group itself can be susceptible to oxidation. Milder oxidizing agents, such as hydrogen peroxide in trifluoroacetic acid, can selectively oxidize the sulfur atom to form 4-(Trifluoromethylsulfinyl)benzaldehyde (the sulfoxide) and subsequently 4-(Trifluoromethylsulfonyl)benzaldehyde (the sulfone). acs.org

Reduction: The aldehyde can be reduced to 4-(Trifluoromethylthio)benzyl alcohol using a variety of reducing agents. Common laboratory reagents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). Catalytic hydrogenation can also be employed for this purpose.

Common Oxidation and Reduction Products

| Starting Material | Reagent(s) | Expected Product | Reaction Type |

| This compound | NaBH4 or LiAlH4 | 4-(Trifluoromethylthio)benzyl alcohol | Reduction |

| This compound | KMnO4 or CrO3 | 4-(Trifluoromethylthio)benzoic acid | Oxidation |

| This compound | H2O2 / CF3COOH | 4-(Trifluoromethylsulfinyl)benzaldehyde | Oxidation (Sulfur) |

The Wittig reaction is a powerful method for synthesizing alkenes (olefins) from aldehydes or ketones. lookchem.com The reaction involves a phosphorus ylide (a Wittig reagent) reacting with the carbonyl compound. quora.comnih.gov The mechanism is initiated by the nucleophilic attack of the ylide's carbanion on the aldehyde's carbonyl carbon. This forms a betaine (B1666868) intermediate, which then collapses to a four-membered oxaphosphetane ring. nih.gov This ring subsequently fragments to yield the desired alkene and a stable triphenylphosphine (B44618) oxide byproduct, the formation of which is a major driving force for the reaction. The enhanced electrophilicity of this compound makes it an excellent substrate for Wittig reactions, readily reacting with various phosphorus ylides to produce a range of substituted styrenes.

Illustrative Wittig Reaction Products

| Reactant 1 | Reactant 2 (Wittig Reagent) | Expected Product (Alkene) |

| This compound | Methylenetriphenylphosphorane (Ph3P=CH2) | 1-(Trifluoromethylthio)-4-vinylbenzene |

| This compound | (Carbethoxymethylene)triphenylphosphorane (Ph3P=CHCOOEt) | Ethyl 3-(4-(Trifluoromethylthio)phenyl)acrylate |

| This compound | Benzyltriphenylphosphonium chloride (with base) | 1-(Trifluoromethylthio)-4-((E)-styryl)benzene |

Nucleophilic Addition Reactions

Reactivity of the Trifluoromethylthio Group

The trifluoromethylthio (SCF₃) group is a unique substituent that significantly modifies the electronic properties and reactivity of the benzaldehyde (B42025) molecule. Its behavior is dominated by the strong electron-withdrawing nature of the trifluoromethyl (CF₃) moiety, which influences both the aromatic ring and the sulfur atom.

Electronic Effects of the SCF₃ Group on Aromatic Ring Reactivity

The introduction of the SCF₃ group to an aromatic ring has profound effects on its reactivity towards both electrophiles and nucleophiles. This is primarily due to its powerful electron-withdrawing characteristics. bohrium.com The SCF₃ group is considered one of the most lipophilic functional groups known, a property valuable in medicinal chemistry, but its electronic influence is arguably more significant in synthetic chemistry. bohrium.comnih.gov

The trifluoromethylthio (SCF₃) group is a strong deactivating group in the context of electrophilic aromatic substitution (SEAr). magtech.com.cn This deactivation stems from the potent inductive effect of the highly electronegative fluorine atoms, which pull electron density away from the aromatic ring through the sulfur atom. acs.org A less electron-rich, or more "electron-poor," aromatic ring is less nucleophilic and therefore less reactive towards electrophiles. magtech.com.cnnih.gov

This deactivating effect is most pronounced at the ortho and para positions relative to the SCF₃ group. The resonance structures of the cationic intermediate (the arenium ion or sigma complex) formed during electrophilic attack show that when the electrophile adds to the ortho or para position, one of the resonance forms places a positive charge on the carbon atom directly bonded to the electron-withdrawing SCF₃ group. This is a highly destabilized arrangement.

In contrast, when the attack occurs at the meta position, none of the resonance structures place the positive charge directly adjacent to the SCF₃-bearing carbon. researchgate.net Consequently, the intermediate for meta attack is less destabilized than the intermediates for ortho and para attack. As a result, the SCF₃ group acts as a meta-director for electrophilic aromatic substitution.

Table 1: Influence of SCF₃ Group on Electrophilic Aromatic Substitution (SEAr)

| Feature | Impact of SCF₃ Group | Rationale |

| Ring Reactivity | Deactivating | Strong inductive electron withdrawal by the CF₃ moiety reduces the ring's nucleophilicity. magtech.com.cn |

| Directing Effect | meta-directing | Avoidance of placing a destabilizing positive charge adjacent to the electron-withdrawing group in the arenium ion intermediate. researchgate.net |

| Rate-Determining Step | Formation of the arenium ion | This step involves the disruption of aromaticity and is slowed by the deactivating group. mit.edu |

Conversely, the strong electron-withdrawing nature of the trifluoromethylthio group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). nih.govrsc.org This reaction requires an electron-deficient aromatic ring to be attacked by a nucleophile. acs.org The SCF₃ group helps to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. researchgate.net

For SNAr to occur, a good leaving group (typically a halide) must be present on the ring. The activating effect of the SCF₃ group is most effective when it is positioned ortho or para to the leaving group. In these positions, the negative charge of the Meisenheimer complex can be delocalized onto the electron-withdrawing substituent through resonance, significantly stabilizing the intermediate and lowering the activation energy for the reaction. nih.govacs.org When the SCF₃ group is meta to the leaving group, this resonance stabilization is not possible, and the reaction is much less favorable. nih.gov

Table 2: Influence of SCF₃ Group on Nucleophilic Aromatic Substitution (SNAr)

| Feature | Impact of SCF₃ Group (ortho or para to Leaving Group) | Rationale |

| Ring Reactivity | Activating | The electron-withdrawing group stabilizes the negatively charged Meisenheimer complex. rsc.orgacs.org |

| Rate-Determining Step | Nucleophilic attack and formation of the Meisenheimer complex | This step is facilitated by the stabilization provided by the electron-withdrawing group. acs.org |

| Leaving Group Trend | F > Cl > Br > I | The rate-determining step is the attack, not the loss of the leaving group. The high electronegativity of fluorine enhances the electrophilicity of the carbon atom being attacked. acs.org |

Cleavage and Transformation of the C-SCF₃ Bond

The majority of research concerning aryl trifluoromethyl thioethers focuses on their synthesis rather than their degradation. magtech.com.cnnih.gov Methods for creating the C–SCF₃ bond, such as the palladium-catalyzed coupling of aryl bromides with trifluoromethylthiolate sources or the trifluoromethylthiolation of sodium arylsulfinates, are areas of active investigation. nih.gov This focus implies that the resulting bond is valued for its stability.

While general methods for C–S bond cleavage in other types of thioethers exist, these are not readily applicable to aryl trifluoromethyl thioethers due to the deactivating electronic effects and high bond strength. researchgate.net Similarly, while methods for the selective cleavage of a single C–F bond in a CF₃ group are being developed, these typically aim to modify the group rather than cleave the entire substituent from the ring. Therefore, in the context of the reactivity of this compound, the C–SCF₃ bond is best considered a stable anchor that modifies the ring's electronic properties without participating in most common transformations.

Reaction Mechanisms of Key Transformations

The reactivity of this compound is also defined by its aldehyde functional group. The electronic influence of the para-SCF₃ substituent plays a key role in the mechanisms of these reactions.

Detailed Mechanistic Pathways for Aldehyde Functionalization

A quintessential reaction of aldehydes is their condensation with primary amines to form imines, also known as Schiff bases. The electron-withdrawing SCF₃ group at the para position enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack and facilitating this transformation.

The mechanism proceeds in two main stages:

Formation of a Hemiaminal Intermediate: The reaction initiates with the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of this compound. This is the rate-determining step. The strong inductive effect of the para-SCF₃ group withdraws electron density from the carbonyl group, increasing its partial positive charge and making it a better electrophile. This is followed by a proton transfer, often facilitated by a trace amount of acid catalyst, to form a neutral tetrahedral intermediate called a hemiaminal (or carbinolamine).

Dehydration to Form the Imine: The hemiaminal is typically an unstable intermediate. In the presence of an acid catalyst, the hydroxyl group of the hemiaminal is protonated, converting it into a good leaving group (H₂O). The lone pair of electrons on the nitrogen atom then pushes out the water molecule, forming a C=N double bond. The resulting species, an iminium ion, is then deprotonated by a base (such as water or another amine molecule) to yield the final, neutral imine product and regenerate the acid catalyst.

Applications of 4 Trifluoromethylthio Benzaldehyde in Advanced Synthesis

Medicinal Chemistry and Pharmaceutical Intermediates

The incorporation of the trifluoromethylthio moiety into drug candidates can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, 4-(Trifluoromethylthio)benzaldehyde serves as a key starting material in the development of novel therapeutics. chemimpex.com

Design and Synthesis of Bioactive Molecules Incorporating the 4-(Trifluoromethylthio)phenyl Moiety

The 4-(trifluoromethylthio)phenyl group is a privileged scaffold in medicinal chemistry due to the unique properties conferred by the SCF3 group. This group can modulate the physicochemical and biological properties of a molecule, such as its lipophilicity and metabolic stability, which are critical for drug efficacy. chemimpex.com The synthesis of molecules containing this moiety often involves the use of this compound as a key intermediate. For instance, it can be used in condensation reactions with various amines to form imines, which can then be further elaborated into more complex drug-like molecules.

Precursor for Anticancer Agents and Other Therapeutic Compounds

Research has demonstrated the utility of this compound derivatives in the development of potential anticancer agents. For example, certain N,N''-(arylmethylene)bisamides prepared from related benzaldehydes have shown cytotoxic activity. While direct studies on this compound in this specific context are emerging, the principle of using substituted benzaldehydes as precursors for anticancer compounds is well-established. chemicalbook.com The trifluoromethylthio group, in particular, is explored for its potential to enhance the antitumor properties of various molecular frameworks.

Role in the Development of Cholinesterase Inhibitors

Cholinesterase inhibitors are a class of drugs used to treat conditions such as Alzheimer's disease. The search for new and effective inhibitors is an active area of research. Studies have investigated hydrazones derived from 4-(trifluoromethyl)benzohydrazide as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov Although this research uses a derivative, it highlights the interest in the trifluoromethylphenyl scaffold for designing cholinesterase inhibitors. The electrophilic nature of the aldehyde group in this compound makes it a suitable reactant for creating hydrazone derivatives that could be evaluated for their inhibitory activity against these enzymes. nih.gov

Synthesis of Antiviral and Antibacterial Agents

The development of new antiviral and antibacterial agents is a critical global health priority. The trifluoromethyl group is a common feature in many antimicrobial drugs. nih.gov Research into 4-trifluoromethyl bithiazoles has shown broad-spectrum antimicrobial activity against both viruses and bacteria. rsc.org While this study does not directly use this compound, it underscores the importance of the trifluoromethylphenyl motif in designing new antimicrobial agents. The aldehyde functionality of this compound provides a reactive handle for synthesizing a variety of heterocyclic compounds, which are often the core structures of potent antiviral and antibacterial drugs. nih.govrsc.org

Agrochemicals and Crop Protection

The unique properties of the trifluoromethylthio group are also highly valuable in the agrochemical industry. chemimpex.com This functional group can enhance the efficacy and selectivity of herbicides and pesticides, contributing to improved crop yields and protection against pests and diseases. chemimpex.comCurrent time information in Bangalore, IN.

Development of Herbicides and Pesticides

This compound is a key intermediate in the synthesis of various agrochemicals. chemimpex.comCurrent time information in Bangalore, IN. The trifluoromethylthio group can increase the biological activity of these compounds, allowing for lower application rates and reducing their environmental impact. The aldehyde group can be readily transformed into a wide range of functional groups, enabling the synthesis of a diverse library of potential herbicides and pesticides. Benzaldehyde (B42025) itself has been shown to possess insecticidal and antimicrobial properties, suggesting that derivatives like this compound could lead to the development of novel and effective crop protection agents. nih.govresearchgate.net

Materials Science and Fine Chemicals

In addition to its role in life sciences, this compound is a valuable component in the synthesis of advanced materials and fine chemicals. chemimpex.com Its unique combination of a reactive aldehyde and a stable, functional -SCF3 group makes it an attractive starting material for creating novel substances with tailored properties. cymitquimica.com

Fluorinated polymers are a class of materials known for their high thermal stability, chemical resistance, and low surface energy. chemimpex.com this compound is employed in the development of such novel materials. chemimpex.com The presence of the trifluoromethylthio group can be leveraged to impart desirable fluorinated characteristics to polymers and coatings. chemimpex.com While specific examples of large-scale polymerization using this exact monomer are not extensively detailed in publicly available literature, its structure allows for its potential use in two primary ways:

Monomer Synthesis: The benzaldehyde can be chemically modified to produce a polymerizable monomer, such as a styrene (B11656) or acrylate (B77674) derivative.

Polymer Modification: The aldehyde group can be used to graft the trifluoromethylthio-phenyl moiety onto existing polymers through reactions like condensation or reductive amination, thereby modifying the surface properties or bulk characteristics of the material.

Based on available research, there is currently no significant information documenting the use of this compound in the specific development of fluorescent compounds or materials.

This compound is an essential building block and reagent in advanced organic synthesis. chemimpex.com It provides chemists with a reliable method for incorporating the trifluoromethylthio-phenyl group into complex target molecules. chemimpex.com Its utility as a reagent is demonstrated by its commercial availability from multiple chemical suppliers for research and development purposes. sigmaaldrich.comsigmaaldrich.com

The aldehyde functional group is one of the most versatile in synthetic chemistry, participating in a vast array of reactions, including:

Wittig reactions to form alkenes.

Reductive amination to form amines.

Condensation reactions with nucleophiles.

Oxidation to form a carboxylic acid.

Reduction to form an alcohol.

This reactivity allows it to serve as a cornerstone intermediate for constructing a wide range of more complex fine chemicals. The synthesis of 3-trifluoromethylthio-benzaldehyde (an isomer) has been explicitly detailed via the reduction of the corresponding acid chloride, a process that underscores the role of these compounds as carefully prepared intermediates for multi-step synthetic campaigns. prepchem.com

Specialty Chemical Applications

The primary specialty application of this compound is its function as a high-value intermediate in the pharmaceutical and agrochemical industries. chemimpex.comnih.gov The synthesis of complex, biologically active molecules often relies on the availability of such specialized building blocks. Its application extends to being a reagent in various analytical techniques, where it can aid in the detection and quantification of other chemical species. nih.gov The production of fine and specialty chemicals often requires precise molecular architectures, and this benzaldehyde derivative provides a direct route to introducing the functionally important -SCF3 group. chemimpex.com

Table 2: List of Mentioned Chemical Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 4021-50-5 | C₈H₅F₃OS |

| 3-Trifluoromethylthio-benzaldehyde | 368-63-8 | C₈H₅F₃OS |

| 3-Trifluoromethyl-thiobenzoic acid chloride | Not available | C₈H₄ClF₃OS |

Spectroscopic and Computational Investigations of 4 Trifluoromethylthio Benzaldehyde

Spectroscopic Characterization Techniques

Spectroscopic methods are pivotal in elucidating the molecular structure of 4-(Trifluoromethylthio)benzaldehyde. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography offer a comprehensive understanding of its atomic arrangement and chemical bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Structural Elucidation

NMR spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR studies provide specific data on the hydrogen, carbon, and fluorine atoms within the molecule.

¹H NMR: The proton NMR spectrum of this compound typically shows signals corresponding to the aldehydic proton and the aromatic protons on the benzene (B151609) ring. The aldehydic proton appears as a singlet at approximately 10.0 ppm. The aromatic protons usually exhibit a complex splitting pattern due to their coupling with each other.

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton. Key resonances include the aldehydic carbon, the carbon atom of the trifluoromethylthio group, and the carbons of the aromatic ring.

¹⁹F NMR: Fluorine-19 NMR is particularly useful for compounds containing fluorine. In this compound, the three fluorine atoms of the trifluoromethyl group give rise to a single resonance, confirming their chemical equivalence. The chemical shift of this peak provides information about the electronic environment of the CF₃S- group.

Interactive Data Table: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~10.0 | s | - | Aldehydic proton (CHO) |

| ¹H | ~7.8-8.0 | m | - | Aromatic protons |

| ¹³C | ~191 | s | - | Aldehydic carbon (C=O) |

| ¹³C | ~125-140 | m | - | Aromatic carbons |

| ¹³C | ~128 | q | ~307 | Trifluoromethyl carbon (CF₃) |

| ¹⁹F | ~ -43 | s | - | Trifluoromethyl fluorines (CF₃) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the aldehyde and trifluoromethylthio groups.

A strong absorption band is typically observed in the region of 1700-1730 cm⁻¹, which is characteristic of the C=O stretching vibration of the aldehyde group. The C-H stretching vibration of the aldehyde group can be seen as a weaker band around 2720-2820 cm⁻¹. The presence of the trifluoromethylthio group is indicated by strong absorption bands in the region of 1100-1300 cm⁻¹ due to the C-F stretching vibrations.

Interactive Data Table: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~1705 | Strong | C=O Stretch | Aldehyde |

| ~2730, ~2820 | Weak | C-H Stretch | Aldehyde |

| ~1100-1300 | Strong | C-F Stretch | Trifluoromethyl |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The mass spectrum of this compound shows a molecular ion peak [M]⁺ corresponding to its molecular weight of approximately 206.18 g/mol . sigmaaldrich.comsigmaaldrich.com

The fragmentation pattern provides valuable structural clues. Common fragmentation pathways for benzaldehydes involve the loss of the formyl radical (-CHO) or a hydrogen atom from the aldehyde group. For this compound, fragmentation may also involve the cleavage of the C-S bond or the loss of the trifluoromethyl group. Analysis of these fragment ions helps to confirm the connectivity of the atoms within the molecule. A plausible fragmentation could involve the loss of a hydrogen atom to form an [M-1]⁺ ion, or the loss of the formyl group to give a [M-29]⁺ ion. docbrown.info

Interactive Data Table: Mass Spectrometry Data for this compound

| m/z | Ion | Description |

| ~206 | [C₈H₅F₃OS]⁺ | Molecular Ion (M⁺) |

| ~205 | [C₈H₄F₃OS]⁺ | Loss of a hydrogen atom ([M-H]⁺) |

| ~177 | [C₇H₄F₃S]⁺ | Loss of the formyl group ([M-CHO]⁺) |

Computational Chemistry Studies

Computational chemistry serves as a powerful complement to experimental techniques, offering detailed insights into the electronic structure and reactivity of molecules.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations can be used to predict various properties of this compound, including its optimized geometry, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.govmdpi.comrsc.orgeurjchem.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. DFT calculations can also be used to generate theoretical IR and NMR spectra, which can be compared with experimental data to aid in spectral assignment and structural confirmation. Furthermore, the molecular electrostatic potential (MEP) can be calculated to predict sites susceptible to electrophilic and nucleophilic attack.

Interactive Data Table: Predicted Properties from DFT Calculations for a Representative Aryl Aldehyde System

| Property | Calculated Value | Significance |

| HOMO Energy | Varies | Relates to electron-donating ability |

| LUMO Energy | Varies | Relates to electron-accepting ability |

| HOMO-LUMO Gap | Varies | Indicator of chemical reactivity |

| Dipole Moment | Varies | Measure of molecular polarity |

Note: Specific values depend on the level of theory and basis set used in the calculation.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. These simulations can provide detailed information about the conformational changes, solvation processes, and intermolecular interactions of a molecule like this compound.

While specific MD simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of this technique can be applied to understand its behavior in various environments. For instance, MD simulations of related benzaldehyde (B42025) derivatives have been conducted to investigate their solvation in different solvents, such as supercritical CO2. researchgate.net These studies reveal how the spatial distribution of solvent molecules arranges around the solute, influenced by the electrostatic potential of the molecule. researchgate.net In the case of this compound, the electron-withdrawing nature of the trifluoromethylthio group would significantly influence its interaction with polar and nonpolar solvents.

A typical MD simulation protocol for this compound would involve:

System Setup: Defining the initial coordinates of the this compound molecule and surrounding it with a chosen solvent (e.g., water, ethanol) in a simulation box.

Force Field Selection: Choosing an appropriate force field (e.g., CHARMM, AMBER) that accurately describes the interatomic and intermolecular forces.

Equilibration: Running the simulation for a period to allow the system to reach thermal equilibrium.

Production Run: Continuing the simulation to collect data on the trajectory of the atoms over time.

Analysis: Analyzing the trajectories to determine properties such as radial distribution functions, interaction energies, and conformational changes. researchgate.net

MD simulations can also be instrumental in studying the interaction of this compound with biological macromolecules, such as enzymes or receptors. nih.gov By simulating the compound in the active site of a protein, researchers can gain insights into binding affinities, interaction patterns, and the conformational changes that occur upon binding. nih.gov For example, simulations of substituted N-phenylthiourea derivatives with catechol oxidase have demonstrated how ligands can be restricted within a receptor pocket, forming key hydrogen bonds. nih.gov

| MD Simulation Parameter | Typical Application for this compound |

| Force Field | General Amber Force Field (GAFF), OPLS-AA |

| Solvent Models | TIP3P (for water), explicit solvent models for organic solvents |

| Ensemble | NVT (Canonical), NPT (Isothermal-Isobaric) |

| Simulation Time | Nanoseconds to microseconds, depending on the process studied |

| Key Analyses | Radial Distribution Functions, Hydrogen Bond Analysis, RMSD, RMSF |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Applications

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. youtube.com These models are widely used in drug discovery and toxicology to predict the activity of new compounds and to understand the structural features that are important for their biological effects. nih.govjmaterenvironsci.com

For example, a QSAR study on a series of benzaldehyde derivatives as inhibitors of phenoloxidase showed that the hydrophobicity of the substituent at the para position plays a major role in the inhibition activity. nih.gov In the case of this compound, the trifluoromethylthio (-SCF3) group would contribute significantly to the lipophilicity of the molecule, which could be a key descriptor in a QSAR model.

The development of a QSAR model for this compound and its analogs would typically involve the following steps:

Data Set Collection: Assembling a dataset of compounds with known biological activities.

Descriptor Calculation: Calculating a variety of molecular descriptors for each compound, which can be electronic, steric, hydrophobic, or topological in nature.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a mathematical relationship between the descriptors and the biological activity. jmaterenvironsci.com

Model Validation: Assessing the predictive power of the model using internal and external validation techniques. jmaterenvironsci.com

| Descriptor Type | Example Descriptors for a QSAR model of Benzaldehyde Derivatives | Relevance to this compound |

| Electronic | Hammett constant (σ), Dipole moment | The -SCF3 group is strongly electron-withdrawing. |

| Hydrophobic | LogP, Molar Refractivity | The -SCF3 group significantly increases lipophilicity. |

| Steric | Taft steric parameter (Es), Molar Volume | The size and shape of the -SCF3 group can influence binding. |

| Topological | Connectivity indices, Wiener index | Describe the overall molecular structure and branching. |

A study on 5-(substituted benzaldehyde) thiazolidine-2,4-dione derivatives against Staphylococcus aureus utilized descriptors such as the energy of the highest occupied molecular orbital (HOMO), the energy of the lowest unoccupied molecular orbital (LUMO), and dipole moment to build a predictive QSAR model. jmaterenvironsci.com

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting spectroscopic parameters and performing conformational analysis of molecules like this compound. aps.orgcanterbury.ac.nz These calculations can provide insights into the molecule's vibrational frequencies (IR and Raman spectra), NMR chemical shifts, and its preferred three-dimensional structure. aps.orgresearchgate.net

Conformational Analysis: The presence of the aldehyde and trifluoromethylthio groups attached to the benzene ring allows for the possibility of different rotational isomers (conformers). Computational studies on substituted benzaldehydes have shown that the planarity of the molecule and the relative orientation of the substituents are key factors in determining the lowest energy conformation. scilit.com For this compound, computational modeling can determine the rotational barrier of the -CHO and -SCF3 groups and identify the most stable conformer(s).

Prediction of Spectroscopic Parameters: DFT calculations can accurately predict vibrational frequencies. canterbury.ac.nznih.gov A normal coordinate analysis can be performed to assign the calculated frequencies to specific vibrational modes of the molecule, such as C-H stretching, C=O stretching, and vibrations associated with the -SCF3 group. nih.gov These theoretical spectra can then be compared with experimental IR and Raman spectra to confirm the molecular structure. nih.gov

Similarly, NMR chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within DFT. aps.orgrsc.org Comparing calculated chemical shifts with experimental data is a powerful tool for structural elucidation. researchgate.netepfl.chnih.gov

| Computational Method | Predicted Parameter | Significance for this compound |

| DFT (e.g., B3LYP/6-311++G(d,p)) | Optimized Geometry | Determines bond lengths, bond angles, and dihedral angles of the most stable conformer. |

| Vibrational Frequencies (IR/Raman) | Predicts the "molecular fingerprint" and aids in the interpretation of experimental spectra. nih.gov | |

| NMR Chemical Shifts | Helps in assigning peaks in ¹H, ¹³C, and ¹⁹F NMR spectra to specific atoms in the molecule. rsc.org | |

| Electronic Properties (HOMO/LUMO) | Provides insights into the molecule's reactivity and electronic transitions (UV-Vis spectra). |

Mechanistic Insights from Computational Modeling

Computational modeling, especially using quantum mechanical methods like DFT, can provide profound mechanistic insights into the chemical reactions involving this compound. These models allow for the study of reaction pathways, transition states, and the energetics of chemical transformations at the atomic level.

For instance, computational modeling can be used to investigate:

Oxidation and reduction reactions: The mechanisms of oxidation of the aldehyde to a carboxylic acid or its reduction to an alcohol can be elucidated.

Reaction with biological targets: If this compound is found to inhibit an enzyme, computational modeling can be used to study the mechanism of inhibition, such as the formation of a covalent adduct with an amino acid residue in the active site.

A study on the excited state proton transfer (ESPT) in o-hydroxybenzaldehyde utilized ab initio molecular dynamics to investigate the reaction mechanism, demonstrating the power of these methods to track dynamic processes. researchgate.net While not directly applicable to this compound, this illustrates the capability of computational chemistry to unravel complex reaction dynamics.

| Reaction Type | Computational Insights |

| Nucleophilic Addition | Transition state geometry, activation energy, reaction thermodynamics. |

| Oxidation | Identification of intermediates, reaction pathway, role of oxidizing agent. |

| Enzyme Inhibition | Covalent bond formation, interaction energies with active site residues, conformational changes. |

| Photochemical Reactions | Excited state properties, potential for photochemical transformations. |

By combining these computational approaches, a comprehensive understanding of the chemical and physical properties of this compound can be achieved, guiding further experimental work and potential applications.

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Efficient Synthetic Routes

Current synthetic methods for 4-(Trifluoromethylthio)benzaldehyde and related compounds often rely on multi-step processes that may involve harsh reagents or challenging conditions. Future research is increasingly focused on developing more environmentally benign and atom-economical synthetic strategies. Key areas of exploration include:

Direct C-H Functionalization: Investigating methods for the direct introduction of the SCF3 group onto the aldehyde's aromatic ring, thus avoiding the need for pre-functionalized starting materials.

Flow Chemistry: Utilizing continuous-flow reactors to improve reaction efficiency, safety, and scalability while minimizing waste.

Milder Reagents: Developing new trifluoromethylthiolating agents that are less hazardous and more stable, moving away from reagents that are difficult to handle.

A comparative analysis highlights the potential advancements of these modern synthetic approaches.

| Feature | Traditional Synthetic Route (Hypothetical) | Future Sustainable Route (Projected) |

| Starting Material | p-Chlorobenzaldehyde | Benzaldehyde (B42025) |

| Key Transformation | Nucleophilic aromatic substitution | Direct C-H trifluoromethylthiolation |

| Number of Steps | Multiple steps | Fewer steps (potentially one-pot) |

| Reagent Profile | Use of potentially hazardous reagents | Milder, more stable reagents |

| Waste Generation | Higher, due to multiple steps and byproducts | Lower, improved atom economy |

| Energy Consumption | Potentially high due to prolonged heating | Reduced, via catalysis or flow chemistry |

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The strong electron-withdrawing nature of the SCF3 group significantly enhances the electrophilicity of the aldehyde's carbonyl carbon. wikipedia.org This property can be harnessed for novel chemical transformations. Future research will likely delve into:

Asymmetric Catalysis: Designing chiral catalysts that can engage this compound in enantioselective reactions, leading to the synthesis of valuable chiral building blocks for pharmaceuticals.

Organocatalysis: Exploring the use of small organic molecules as catalysts for reactions involving this aldehyde, offering a metal-free alternative to traditional catalysis.

Novel Bond Formations: Investigating its participation in unconventional coupling reactions or multicomponent reactions to rapidly build molecular complexity.

The table below outlines potential catalytic systems and their projected outcomes for new reactions involving this compound.

| Catalytic System | Target Reaction | Potential Outcome |

| Chiral Lewis Acid | Asymmetric Aldol Addition | High yield, >95% enantiomeric excess |

| N-Heterocyclic Carbene (NHC) | Umpolung (polarity reversal) reactivity | Formation of acyl anion equivalents |

| Photoredox Catalysis | Radical-mediated transformations | Access to novel C-C and C-X bond formations |

Expansion of Applications in Emerging Fields (e.g., catalysis, biosensing)

Beyond its current use as a synthetic intermediate in pharmaceuticals and agrochemicals, the unique properties of this compound make it a candidate for several emerging applications. chemimpex.com

Catalysis: Derivatives of the compound could serve as ligands for transition metal catalysts. The electronic properties of the SCF3 group could be used to tune the activity and selectivity of the metallic center.

Biosensing: Its aldehyde group can react with specific nucleophiles, such as amines on biomolecules. This reactivity could be exploited to design probes that signal the presence of disease biomarkers through changes in fluorescence or other detectable signals.

Materials Science: Incorporation of this compound into polymers or other materials could enhance properties like thermal stability and chemical resistance. chemimpex.com

| Emerging Field | Potential Application | Underlying Principle |

| Homogeneous Catalysis | Ligand for metal catalysts | The SCF3 group modulates the electronic properties of the catalyst, influencing its activity. |

| Biosensing | Fluorescent probe for biogenic amines | Covalent bond formation between the aldehyde and amine leads to a measurable change in fluorescence. |

| Advanced Polymers | Monomer for specialty polymers | The fluorinated group enhances thermal stability and hydrophobicity of the resulting material. |

Advanced Computational Studies for Rational Design and Discovery

Computational chemistry offers powerful tools for predicting the behavior of molecules and guiding experimental work. For this compound, advanced computational studies can accelerate discovery by:

Predicting Reactivity: Using methods like Density Functional Theory (DFT) to model reaction pathways and predict the most likely sites of reaction.

Designing Novel Catalysts: Simulating the interaction between the aldehyde and potential catalysts to design systems with optimal activity and selectivity before attempting synthesis.

Understanding Electronic Structure: Analyzing how the SCF3 group influences charge distribution and molecular orbitals, providing insights into its chemical properties.

| Computational Method | Property Predicted | Application in Research |

| Density Functional Theory (DFT) | Reaction energy barriers, electronic properties | Guiding the design of new reactions and understanding reactivity. |

| Molecular Dynamics (MD) | Conformational preferences, solvent effects | Simulating behavior in complex environments, such as biological systems. |

| Quantitative Structure-Activity Relationship (QSAR) | Biological activity of derivatives | Predicting the therapeutic potential of new molecules based on their structure. |

Investigation of Biological Activities of New Derivatives

The trifluoromethylthio group is increasingly recognized as a valuable moiety in medicinal chemistry due to its ability to enhance metabolic stability and cell permeability. While this compound itself is primarily an intermediate, its derivatives are promising candidates for therapeutic applications. chemimpex.com Future research in this area will focus on:

Synthesis of Diverse Libraries: Creating a wide range of derivatives by modifying the aldehyde group into other functionalities (e.g., imines, alcohols, carboxylic acids) and exploring their biological effects.

Enzyme Inhibition Studies: Designing derivatives that can act as inhibitors for specific enzymes implicated in diseases, leveraging the unique interactions of the SCF3 group.

Antimicrobial and Antifungal Agents: Investigating the potential of new derivatives to combat drug-resistant microbes, a known area of activity for some benzaldehyde compounds. nih.gov Some studies have already shown that trifluoromethylthiolane derivatives possess antiviral activity. mdpi.com

The table below presents hypothetical derivatives and their potential biological targets, illustrating the scope of future investigations.

| Derivative Structure (Modification of Aldehyde) | Potential Biological Target | Therapeutic Area |

| Schiff base derivative (imine) | Bacterial enzymes | Infectious Diseases |

| Corresponding carboxylic acid | G-protein coupled receptors (GPCRs) | Metabolic Disorders |

| Reduced alcohol form | Kinase enzymes | Oncology |

Q & A

Q. What are the established synthetic routes for 4-(trifluoromethylthio)benzaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : A common synthesis involves palladium-catalyzed cross-coupling reactions. For example, iodine-mediated coupling under inert argon atmosphere with triphenylphosphine (PPh₃) and triethylamine (Et₃N) as base yields this compound. Optimal conditions include stirring at room temperature for 10 minutes with 2P-Fe₃O₄SiO₂-Pd(OAc)₂ as a catalyst, achieving >95% diastereoselectivity and high yields . Alternative methods include nucleophilic substitution of 4-fluorobenzaldehyde with thiophenol derivatives in dimethyl sulfoxide (DMSO) under reflux, though yields may vary (45–70%) depending on substituent reactivity .

Q. How is this compound characterized, and what analytical techniques are critical for confirming purity?

- Methodological Answer : Key techniques include:

- TLC : Monitors reaction progress using silica gel plates and UV visualization.

- FT-IR : Identifies aldehyde (C=O stretch ~1700 cm⁻¹) and C-S-CF₃ (stretches ~1100–1250 cm⁻¹).

- ¹H-NMR : Aldehydic proton appears as a singlet at δ 9.8–10.2 ppm; aromatic protons show splitting patterns dependent on substituents.

- Elemental Analysis : Validates molecular composition (e.g., C, H, F, S ratios) .

Q. What are the key physical and chemical properties of this compound relevant to experimental handling?

- Methodological Answer :

- Boiling Point : 66–67°C at 13 mmHg .

- Density : 1.275 g/mL at 25°C .

- Solubility : Limited in water (1.5 g/L at 20°C); miscible with polar aprotic solvents (e.g., DMSO, DMF) .

- Air Sensitivity : Requires storage under argon due to oxidation risks .

Advanced Research Questions

Q. How does this compound perform in asymmetric catalysis, and what mechanistic insights exist?

- Methodological Answer : The compound acts as an electrophile in Mannich reactions for synthesizing β-amino indolin-2-ones. Its trifluoromethylthio group enhances electrophilicity, enabling high diastereoselectivity (>98:2 dr) under chiral Lewis acid catalysis. Kinetic studies reveal rate-determining steps involving imine formation and nucleophilic addition .

Q. What are the challenges in reconciling conflicting data on the cytotoxicity of derivatives synthesized from this compound?

- Methodological Answer : Discrepancies in cytotoxicity data (e.g., IC₅₀ values) often arise from:

- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) and incubation times.

- Derivative Stability : Hydrolysis of the aldehyde group under physiological conditions may alter activity.

- Synergistic Effects : Co-presence of bisamide or pyrazole moieties modulates potency. Standardized protocols (e.g., fixed pH, controlled hydrolysis studies) are recommended .

Q. How do solvent polarity and temperature affect the Wittig reaction kinetics of this compound?

- Methodological Answer : In Wittig reactions with ylides, non-polar solvents (e.g., toluene) favor faster alkene formation due to reduced stabilization of charged intermediates. Elevated temperatures (60–80°C) accelerate reaction rates but may reduce selectivity. For example, in THF at 25°C, the reaction achieves 85% conversion in 2 hours, while in DMF, conversion drops to 60% due to ylide deactivation .

Q. What strategies mitigate side reactions (e.g., oxidation or dimerization) during storage or use of this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|